molecular formula C16H13NO2 B1621902 2-p-Tolyl-4H-isoquinoline-1,3-dione CAS No. 73109-31-6

2-p-Tolyl-4H-isoquinoline-1,3-dione

Cat. No. B1621902
CAS RN: 73109-31-6
M. Wt: 251.28 g/mol
InChI Key: NKALWHIBQTXTMK-UHFFFAOYSA-N
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Description

2-p-Tolyl-4H-isoquinoline-1,3-dione, also known as PQ1, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an enzyme involved in DNA repair and has been identified as a promising target for cancer therapy. PQ1 has shown potential as an anticancer agent and has been the subject of extensive research in recent years.

Scientific Research Applications

  • HIV-1 Inhibition : A study by Billamboz et al. (2011) explored the effectiveness of compounds related to 2-hydroxyisoquinoline-1,3(2H,4H)-dione as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. The research revealed that these compounds form complexes with Mg2+ and Mn2+, and one of the derivatives showed significant antiviral activity against HIV-1 in cell cultures (Billamboz et al., 2011).

  • Antitumor Activity : Bolognese et al. (2004) designed and synthesized pyridoisoquinolindione and dihydrothienoquinolindione derivatives, demonstrating potent cytotoxic activity against various human cancer cell lines. These compounds also showed the ability to intercalate into double-stranded DNA, indicating a potential mechanism of action (Bolognese et al., 2004).

  • Aldose Reductase Inhibition : Malamas and Hohman (1994) reported the design of aldose reductase inhibitors based on the isoquinoline-1,3-dione framework. These compounds showed potential in vitro and in vivo activity, indicating their utility in treating complications related to diabetes (Malamas & Hohman, 1994).

  • Synthesis and Applications in Organic Chemistry : Liu et al. (2019) reported a method for synthesizing isoquinolin-1-one and 3-hydroxylisoquinolin-1,4-dione, demonstrating the versatility and applications of these compounds in organic synthesis (Liu et al., 2019).

  • Cyclin-Dependent Kinase Inhibition for Antitumor Therapy : Tsou et al. (2009) discovered isoquinoline-1,3-dione derivatives as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), suggesting their potential use as antitumor agents (Tsou et al., 2009).

  • Synthetic Methods Development : Niu and Xia (2022) reviewed various synthetic methods for producing isoquinoline-1,3-diones, highlighting the interest in these compounds among synthetic chemists (Niu & Xia, 2022).

  • Electrochromic Applications : Cho et al. (2015) synthesized novel electron acceptors based on pyrrolo-acenaphtho-pyridazine-diones for use in electrochromic applications, demonstrating the materials science applications of these compounds (Cho et al., 2015).

properties

IUPAC Name

2-(4-methylphenyl)-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-11-6-8-13(9-7-11)17-15(18)10-12-4-2-3-5-14(12)16(17)19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALWHIBQTXTMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395765
Record name 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676114
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-p-Tolyl-4H-isoquinoline-1,3-dione

CAS RN

73109-31-6
Record name 2-(4-Methylphenyl)isoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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